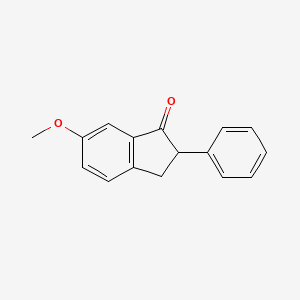

6-Methoxy-2-phenylindan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

6-methoxy-2-phenyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C16H14O2/c1-18-13-8-7-12-9-14(16(17)15(12)10-13)11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3 |

InChI Key |

YBEKWYDXPKZQBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC(C2=O)C3=CC=CC=C3)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 2 Phenylindan 1 One and Its Analogues

Classical Cyclization Approaches

Traditional methods for constructing the indanone core have long relied on intramolecular cyclization reactions, leveraging well-established chemical principles.

A cornerstone of aromatic chemistry, the intramolecular Friedel-Crafts acylation is a primary method for synthesizing 1-indanones. This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives. The presence of an activating group, such as a methoxy (B1213986) substituent on the aromatic ring, directs the cyclization. Strong acids, including polyphosphoric acid (PPA) or Lewis acids like aluminum chloride (AlCl₃), are employed as catalysts to promote the formation of the acylium ion intermediate, which then undergoes electrophilic aromatic substitution to close the five-membered ring beilstein-journals.orgnih.gov.

For instance, the cyclization of a substituted 3-phenylpropionic acid derivative using PPA can yield the corresponding indanone in good yields beilstein-journals.org. The reaction proceeds by converting the carboxylic acid into a mixed anhydride with polyphosphoric acid, which then forms an acylium ion that cyclizes to produce the indanone core d-nb.info.

Table 1: Examples of Friedel-Crafts Acylation for Indanone Synthesis

| Starting Material | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Arylpropionic acids | Polyphosphoric Acid (PPA) | 1-Indanones | 60-90% | beilstein-journals.org |

| 3-Arylpropionic acid chlorides | Aluminum Chloride (AlCl₃) | 1-Indanones | High | beilstein-journals.orgnih.gov |

| Benzoic acids (with ethylene) | Thionyl chloride, AlCl₃ | 1-Indanones | Scalable, one-pot | beilstein-journals.org |

The Nazarov cyclization is an electrocyclic reaction that provides a powerful route to cyclopentenones, including the indanone skeleton wikipedia.org. In this context, chalcones (1,3-diaryl-2-propen-1-ones) or other divinyl ketones serve as key precursors beilstein-journals.orgnrochemistry.com. The reaction is catalyzed by protic or Lewis acids, which promote the formation of a pentadienyl cation. This intermediate then undergoes a 4π-conrotatory electrocyclic ring closure to form an oxyallyl cation, which, after deprotonation and tautomerization, yields the final indanone product wikipedia.orgorganic-chemistry.org.

A notable example involves the treatment of a chalcone with trifluoroacetic acid, which induces the Nazarov cyclization to afford a 2-phenylindan-1-one derivative beilstein-journals.org. The regioselectivity and efficiency of the cyclization can be influenced by the substitution pattern on the aromatic rings of the chalcone precursor organic-chemistry.org.

Beyond the well-defined Friedel-Crafts and Nazarov reactions, other intramolecular cyclizations are employed for indanone synthesis. A common and effective strategy is the acid-catalyzed cyclization of 3-arylpropionic acids and 3-arylacrylic acids beilstein-journals.orgd-nb.info. These reactions are frequently mediated by strong acids like polyphosphoric acid or sulfuric acid, which facilitate the ring-closing process to form the five-membered indanone core beilstein-journals.org. The choice of acid and reaction conditions can be critical for achieving high yields and controlling regioselectivity, especially with polysubstituted aromatic precursors d-nb.info.

For example, the cyclization of various 3-arylpropionic acids catalyzed by terbium triflate (Tb(OTf)₃) at high temperatures has been shown to produce aryl-substituted 1-indanones in yields up to 74% nih.gov. This highlights the versatility of different catalytic systems in achieving the desired indanone structure.

Modern Synthetic Routes

Contemporary synthetic chemistry has introduced advanced techniques to improve the efficiency, speed, and environmental footprint of indanone synthesis.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions sphinxsai.com. This technology utilizes microwave irradiation to achieve rapid and uniform heating, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods nih.govmdpi.com. The principles of microwave heating can be applied to many of the classical cyclization reactions, including the synthesis of heterocyclic compounds structurally related to indanones sphinxsai.comnih.gov. While specific protocols for 6-methoxy-2-phenylindan-1-one are not extensively detailed, the application of microwave assistance to Friedel-Crafts-type cyclizations is a well-established green chemistry approach that offers a faster and more efficient route to the indanone core mdpi.com.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Reaction Type | Heating Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Multicomponent reactions for 2H-chromene derivatives | Conventional | 4-7 hours | Standard laboratory setup | mdpi.com |

| Multicomponent reactions for 2H-chromene derivatives | Microwave | 8-10 minutes | Drastic time reduction, often higher yields | mdpi.com |

| Synthesis of 6-methoxy-5,6-dihydro-5-azapurines | Conventional (70 °C) | 30 minutes (low yield) | - | nih.gov |

| Synthesis of 6-methoxy-5,6-dihydro-5-azapurines | Microwave (140 °C) | Not specified (yield increased >10x) | Significant yield improvement | nih.gov |

Superacids, which are acids with a higher acidity than 100% sulfuric acid, can promote unique and highly efficient chemical transformations. The Brønsted superacid trifluoromethanesulfonic acid (CF₃SO₃H, or triflic acid) has proven to be a particularly effective catalyst for the synthesis of 2,2-diaryl-1-indanone analogues nih.govnih.gov. This reaction involves the condensation of a 1,2-indandione with an arene. The superacid is believed to generate a highly reactive diprotonated superelectrophile intermediate from the dicarbonyl compound, which then undergoes efficient electrophilic substitution with the arene nih.gov.

This methodology provides straightforward access to 2-aryl-1-indanone derivatives, demonstrating excellent yields and high regioselectivity, particularly with substituted arenes where substitution occurs preferentially at the para position nih.gov. Polyphosphoric acid with a high P₂O₅ content can also function as a superacid medium, influencing the reaction pathways in indanone synthesis d-nb.inforug.nl.

Table 3: Superacid-Promoted Synthesis of 2,2-Diaryl-1-indanones

| 1,2-Indandione Substrate | Arene | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Indandione | Benzene (B151609) | Triflic Acid (CF₃SO₃H) | 2,2-Diphenyl-1-indanone | High | nih.gov |

| 1,2-Indandione | Fluorobenzene | Triflic Acid (CF₃SO₃H) | 2,2-Bis(4-fluorophenyl)-1-indanone | 85% | nih.gov |

| 1,2-Indandione | Toluene | Triflic Acid (CF₃SO₃H) | 2,2-Bis(4-methylphenyl)-1-indanone | 67% | nih.gov |

Palladium-Catalyzed Reactions in Indanone Synthesis

Palladium catalysis is a cornerstone in the formation of carbon-carbon bonds, offering powerful tools for the construction of complex molecular frameworks like the indanone scaffold. researchgate.net Various palladium-catalyzed cross-coupling and cyclization reactions have been developed to afford indanone derivatives, often with high efficiency and functional group tolerance. acs.org

One prominent method is the intramolecular Mizoroki-Heck reaction, which is a powerful process for building carbocyclic systems. chim.it The reductive Heck reaction, a variant of this process, has been effectively used for the synthesis of 3-aryl-1-indanones from 2'-iodochalcone precursors. researchgate.net For instance, using stable and reusable binaphthyl-stabilized palladium nanoparticles (Pd-BNPs) as a catalyst, 2'-iodochalcones can undergo intramolecular reductive cyclization to yield the corresponding indanones in high yields. thieme-connect.com An asymmetric version of the reductive-Heck reaction has also been developed, providing access to enantiomerically enriched 3-substituted indanones. acs.org

The Suzuki-Miyaura cross-coupling reaction offers another versatile route. A one-pot sequence involving a Suzuki-Miyaura coupling followed by an acid-promoted cyclization can produce substituted indanones from 1-(2-haloaryl)ketones and appropriate boronic acid derivatives. rsc.orgrsc.org This approach is valued for its operational simplicity and the wide availability of starting materials. rsc.orgresearchgate.net The reaction typically proceeds by forming an intermediate via the palladium-catalyzed coupling, which then undergoes an intramolecular cyclization under acidic conditions to furnish the indanone ring system. rsc.org

The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is another key palladium-catalyzed transformation used in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org This reaction can be employed to synthesize precursors for indanones. For example, an ortho-alkynyl aryl ketone, prepared via a Sonogashira coupling, can be designed to undergo a subsequent cyclization step to form the indanone structure. The reaction is typically co-catalyzed by copper(I) and proceeds under mild conditions, tolerating a wide array of functional groups. researchgate.netlibretexts.org

| Reaction Type | Starting Material Example | Catalyst System | Product Type | Ref. |

| Reductive Heck | 2'-Iodochalcone | Pd-BNP | 3-Aryl-1-indanone | researchgate.netthieme-connect.com |

| Asymmetric Reductive Heck | 2'-Perfluoroalkylsulfonated Aryl α,β-Unsaturated Ketone | Palladium with Chiral Ligand | Chiral 3-Substituted Indanone | acs.org |

| Suzuki-Miyaura/Cyclization | 1-(2-Haloaryl)ketone | Palladium Catalyst | Substituted Indanone | rsc.orgrsc.org |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd Catalyst + Cu(I) Cocatalyst | Aryl-Alkyne (Indanone Precursor) | wikipedia.orgorganic-chemistry.org |

Stereoselective Synthesis of Indanone Scaffolds

Controlling the three-dimensional arrangement of atoms is critical when synthesizing biologically active molecules. Stereoselective synthesis of the indanone scaffold allows for the preparation of specific enantiomers or diastereomers, which can have profoundly different biological activities.

Enantioselective Reduction Techniques (e.g., Baker's Yeast mediated)

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Biocatalysis, utilizing enzymes or whole microorganisms, is a powerful tool for achieving high enantioselectivity under mild conditions. Baker's yeast (Saccharomyces cerevisiae) is a widely used and accessible biocatalyst for the asymmetric reduction of prochiral ketones. acgpubs.orgbiomedpharmajournal.org

The utility of Baker's yeast has been demonstrated in the highly enantioselective conjugate reduction of 3-arylinden-1-ones to produce (S)-3-arylindan-1-ones. acs.org This biotransformation is particularly relevant for creating chiral indanones, which are key intermediates for various pharmacologically active compounds. The reaction proceeds with high enantioselectivity, often exceeding 99% enantiomeric excess (ee), by delivering a hydride from a cofactor like NAD(P)H to one face of the carbon-carbon double bond of the indenone substrate. acs.org For example, the reduction of 3-(1,3-benzodioxol-5-yl)-6-propoxy-1H-inden-1-one using Baker's yeast yields the corresponding (S)-indan-1-one in 65% yield with an enantiomeric excess greater than 99%. acs.org

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Ref. |

| 3-Arylinden-1-ones | Baker's Yeast | (S)-3-Arylindan-1-ones | ~65% | >99% | acs.org |

Beyond biocatalysis, other chemical methods like the Corey-Bakshi-Shibata (CBS) reduction are also employed to achieve enantioselective reduction of indanone derivatives. acs.org

Diastereoselective Synthesis Approaches

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters, aiming to form one diastereomer over all others. For the indanone scaffold, this is relevant when substituents are present at positions 2 and 3 of the ring.

Various strategies have been developed to control the diastereochemical outcome of reactions forming or modifying the indanone core. For instance, a diastereoselective oxa-hetero-Diels-Alder reaction has been used to synthesize novel spiro indanone fused pyrano[3,2-c]chromene derivatives with excellent diastereoselectivity. rsc.org Another approach involves the reaction of symmetrical enone compounds with the Corey-Chaykovsky reagent (dimethyloxosulfonium methylide), which proceeds through a Michael addition followed by an aldol-type reaction to yield chiral indanone scaffolds diastereoselectively. rsc.org

Furthermore, the products of asymmetric Heck reactions can be manipulated to control diastereoselectivity. The α-exo-methylene indanones produced from an asymmetric reductive-Heck cyclization can be further reacted to provide access to either trans-2-alkyl-3-aryl-substituted indanones or the corresponding cis-isomers, demonstrating a powerful method for diastereomer control. acs.org Cascade reactions have also been employed, such as a Lewis acid-catalyzed Knoevenagel condensation/Nazarov cyclization/electrophilic fluorination sequence, to afford fluorinated 1-indanone (B140024) derivatives with high diastereoselectivities. nih.gov

Chemical Reactivity and Derivatization of 6 Methoxy 2 Phenylindan 1 One

Electrophilic Aromatic Substitution Reactions on the Indanone Core

The benzene (B151609) ring of the 6-methoxy-2-phenylindan-1-one moiety is activated towards electrophilic aromatic substitution. This reactivity is primarily influenced by the strongly activating and ortho-, para-directing methoxy (B1213986) group (-OCH₃) and the deactivating effect of the carbonyl group within the indanone structure. organicchemistrytutor.combrainly.comlibretexts.orgyoutube.com

The methoxy group, an electron-donating group, increases the electron density of the aromatic ring through resonance, making it more susceptible to attack by electrophiles. brainly.comyoutube.com This effect is most pronounced at the positions ortho and para to the methoxy group. Conversely, the carbonyl group of the indanone is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming substituents to the meta position relative to its point of attachment.

In the case of 6-methoxy-2-phenylindan-1-one, the powerful activating and ortho-, para-directing effect of the methoxy group at position 6 dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxy group. The available positions for substitution on the indanone core are C5 and C7. The C5 position is ortho to the methoxy group, and the C7 position is also ortho to the methoxy group. Due to potential steric hindrance from the adjacent fused ring system, the substitution at C5 might be favored over C7 in some cases.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on 6-Methoxy-2-phenylindan-1-one

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro-6-methoxy-2-phenylindan-1-one and 7-Nitro-6-methoxy-2-phenylindan-1-one |

| Halogenation | Br⁺, Cl⁺ | 5-Bromo-6-methoxy-2-phenylindan-1-one and 7-Bromo-6-methoxy-2-phenylindan-1-one |

| Friedel-Crafts Alkylation | R⁺ | 5-Alkyl-6-methoxy-2-phenylindan-1-one and 7-Alkyl-6-methoxy-2-phenylindan-1-one |

Reactions at the Ketone Functionality

The ketone group at the 1-position of the indanone ring is a key site for various chemical transformations, including the formation of carbonyl derivatives and reduction reactions.

Like other ketones, 6-methoxy-2-phenylindan-1-one can react with nucleophilic nitrogen compounds to form a variety of carbonyl derivatives. A common example is the reaction with hydrazine (B178648) or its derivatives to yield hydrazones. This condensation reaction typically proceeds under acidic catalysis and involves the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration.

The general reaction for hydrazone formation is as follows:

R₂C=O + H₂NNHR' → R₂C=NNHR' + H₂O

For 6-methoxy-2-phenylindan-1-one, the reaction with hydrazine hydrate (B1144303) would yield 6-methoxy-2-phenylindan-1-one hydrazone. Substituted hydrazines, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, can also be used to produce the corresponding phenylhydrazones or 2,4-dinitrophenylhydrazones, which are often crystalline solids with sharp melting points, useful for characterization.

The ketone functionality of 6-methoxy-2-phenylindan-1-one can be reduced to the corresponding secondary alcohol, 6-methoxy-2-phenylindan-1-ol. This transformation can be achieved using a variety of reducing agents. The choice of reducing agent can influence the stereoselectivity of the reaction, leading to either the cis or trans isomer of the resulting alcohol.

Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is effective for the reduction of ketones and aldehydes.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that can also reduce other functional groups like esters and carboxylic acids.

Catalytic hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

The stereochemical outcome of the reduction can be influenced by the steric hindrance posed by the phenyl group at the 2-position, which can direct the hydride attack from the less hindered face of the carbonyl group.

Reactions at the Methylene (B1212753) and Phenyl Substituent

The carbon atom at the 2-position (α-position) and the phenyl group attached to it are also sites for chemical modification.

The methylene proton at the C2 position of the indanone ring is acidic due to its proximity to the electron-withdrawing carbonyl group. This allows for the formation of an enolate anion upon treatment with a suitable base. This enolate can then act as a nucleophile in reactions with electrophiles, such as alkyl halides or acyl halides, leading to α-alkylation or α-acylation, respectively.

The Stork enamine synthesis provides an alternative route for α-alkylation and α-acylation. libretexts.orglibretexts.org In this method, the ketone first reacts with a secondary amine to form an enamine. The enamine then acts as a nucleophile to attack an alkyl or acyl halide, and subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now substituted at the α-position.

Table 2: General Scheme for Alpha-Alkylation and Acylation

| Reaction | Reagents | Intermediate | Product |

|---|---|---|---|

| α-Alkylation (Enolate) | 1. Base (e.g., LDA) 2. Alkyl halide (R-X) | Enolate | 2-Alkyl-6-methoxy-2-phenylindan-1-one |

| α-Acylation (Enolate) | 1. Base (e.g., NaH) 2. Acyl halide (RCO-X) | Enolate | 2-Acyl-6-methoxy-2-phenylindan-1-one |

| α-Alkylation (Enamine) | 1. Secondary amine, H⁺ 2. Alkyl halide (R-X) 3. H₃O⁺ | Enamine, Iminium salt | 2-Alkyl-6-methoxy-2-phenylindan-1-one |

| α-Acylation (Enamine) | 1. Secondary amine, H⁺ 2. Acyl halide (RCO-X) 3. H₃O⁺ | Enamine, Iminium salt | 2-Acyl-6-methoxy-2-phenylindan-1-one |

The α-position of the indanone ring is also susceptible to halogenation, most commonly bromination. tubitak.gov.tr This reaction can proceed under either acidic or basic conditions. Under acidic conditions, the reaction proceeds through the enol form of the ketone, which then attacks the halogen. Under basic conditions, the enolate is formed, which then reacts with the halogen. Photochemical bromination of substituted indan-1-ones has been shown to yield various mono- and polybrominated products. tubitak.gov.tr

For 6-methoxy-2-phenylindan-1-one, bromination is expected to occur at the C2 position to give 2-bromo-6-methoxy-2-phenylindan-1-one. Further halogenation could potentially occur on the activated aromatic ring, depending on the reaction conditions and the amount of halogenating agent used.

Cross-Coupling Reactions of Derivatized Indanones (e.g., Suzuki, Stille)

The indanone scaffold, a core component of 6-Methoxy-2-phenylindan-1-one, is a versatile building block in organic synthesis. Its derivatization, followed by cross-coupling reactions, opens avenues for the creation of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly powerful tools for forming carbon-carbon bonds, enabling the introduction of various substituents onto the indanone framework.

To participate in these cross-coupling reactions, the 6-Methoxy-2-phenylindan-1-one molecule must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate (OTf). This derivatization can be achieved at several positions on the indanone skeleton, for instance, on the aromatic ring or at the α-position to the carbonyl group via an enol triflate. Once derivatized, these modified indanones can act as electrophilic partners in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.

In the context of derivatized 6-Methoxy-2-phenylindan-1-one, a halogenated or triflated version of the molecule can be coupled with various aryl or heteroaryl boronic acids to synthesize novel biaryl-containing indanone derivatives. A notable study by Song et al. demonstrated a highly efficient ligand-free palladium-catalyzed Suzuki coupling for the synthesis of 4-aryl-substituted 2-methyl-1H-indanones. While the specific substitution pattern differs from 6-Methoxy-2-phenylindan-1-one, the research underscores the viability of applying Suzuki coupling to the indanone core. The reaction typically proceeds in the presence of a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), and a base, like potassium carbonate (K₂CO₃), in a suitable solvent system.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the derivatized indanone, forming a palladium(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide or triflate.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Below is a data table illustrating the potential outcomes of Suzuki-Miyaura coupling on a hypothetical derivatized 6-Methoxy-2-phenylindan-1-one, based on the efficient ligand-free conditions reported for similar indanone structures.

| Entry | Derivatized Indanone | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 7-Bromo-6-methoxy-2-phenylindan-1-one | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | PEG400 | 6-Methoxy-2,7-diphenylindan-1-one | 95 |

| 2 | 7-Bromo-6-methoxy-2-phenylindan-1-one | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | PEG400 | 6-Methoxy-2-phenyl-7-(p-tolyl)indan-1-one | 98 |

| 3 | 7-Bromo-6-methoxy-2-phenylindan-1-one | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | PEG400 | 6-Methoxy-7-(4-methoxyphenyl)-2-phenylindan-1-one | 97 |

| 4 | 7-Bromo-6-methoxy-2-phenylindan-1-one | 3-Chlorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | PEG400 | 7-(3-Chlorophenyl)-6-methoxy-2-phenylindan-1-one | 92 |

Stille Coupling

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organohalide or triflate. A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide array of functional groups. However, a significant drawback is the toxicity of the tin reagents and byproducts.

Similar to the Suzuki coupling, a derivatized 6-Methoxy-2-phenylindan-1-one can serve as the electrophilic partner. The organostannane provides the nucleophilic carbon group to be coupled. The catalytic cycle of the Stille reaction is analogous to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.

The general mechanism for the Stille coupling is as follows:

Oxidative Addition: A Pd(0) catalyst reacts with the organohalide (derivatized indanone) to form a Pd(II) complex.

Transmetalation: The organostannane transfers its organic moiety to the palladium center, with the tin halide being formed as a byproduct.

Reductive Elimination: The desired carbon-carbon bond is formed as the two organic groups are eliminated from the palladium complex, which regenerates the Pd(0) catalyst.

Research on the direct application of Stille coupling to 6-Methoxy-2-phenylindan-1-one is not as readily available in the literature. However, based on the broad applicability of the Stille reaction, it is a viable method for the derivatization of this indanone. A hypothetical reaction scheme is presented below, illustrating the potential for Stille coupling.

| Entry | Derivatized Indanone | Organostannane | Catalyst | Ligand | Solvent | Product |

| 1 | 5-Iodo-6-methoxy-2-phenylindan-1-one | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | PPh₃ | Toluene | 6-Methoxy-2-phenyl-5-vinylindan-1-one |

| 2 | 6-Methoxy-2-phenylindan-1-one enol triflate | Tributyl(phenyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | THF | 6-Methoxy-1,2-diphenyl-1H-inden-1-ol |

The cross-coupling of derivatized indanones, such as 6-Methoxy-2-phenylindan-1-one, through Suzuki and Stille reactions provides a powerful synthetic strategy for accessing a diverse range of novel compounds with potential applications in various fields of chemistry. The choice between these methods often depends on the desired substrate scope, functional group tolerance, and considerations regarding reagent toxicity.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Stereochemistry

Computational chemistry provides powerful tools for the conformational analysis and stereochemical investigation of molecules like 6-Methoxy-2-phenylindan-1-one. The indanone core, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered ring containing a ketone, possesses a degree of conformational flexibility. The puckering of the five-membered ring and the orientation of the phenyl and methoxy (B1213986) substituents are critical in determining the molecule's three-dimensional shape and, consequently, its physical and chemical properties.

Density Functional Theory (DFT) is a commonly employed method to explore the potential energy surface of such molecules. By performing geometry optimizations, researchers can identify various stable conformers and the transition states that connect them. For 6-Methoxy-2-phenylindan-1-one, the primary conformational variables would include the dihedral angle of the phenyl group at the C2 position relative to the indanone core and the orientation of the methoxy group on the benzene ring.

The stereochemistry at the C2 position is a key aspect. If the synthesis of 6-Methoxy-2-phenylindan-1-one results in a racemic mixture, computational methods can be used to study the properties of the individual enantiomers. Chiral high-performance liquid chromatography (HPLC) is an experimental technique that can be guided by computational predictions of enantiomeric properties.

Illustrative Conformational Data for a Substituted Indanone Derivative

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 30 | 0.00 | 65 |

| 90 | 1.50 | 20 |

| 150 | 0.80 | 15 |

This table represents hypothetical data for a generic 2-substituted indanone, illustrating how computational chemistry can quantify the relative stability and population of different conformers.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving indanone derivatives. rsc.org For instance, the synthesis of substituted indanones can be studied to understand the reaction pathways, identify intermediates and transition states, and rationalize the observed product distribution.

DFT calculations can be used to map out the entire reaction coordinate. For a reaction such as the rhodium(III)-catalyzed synthesis of indanones from N-methoxybenzamides, computational studies have detailed the step-by-step mechanism, including C-H activation, insertion of an unsaturated ketone, and subsequent cyclization. rsc.org This level of mechanistic detail is often inaccessible through experimental means alone.

In the context of 6-Methoxy-2-phenylindan-1-one, computational modeling could be applied to understand its formation, for example, through a Nazarov cyclization or a Friedel-Crafts acylation followed by cyclization. The calculated activation energies for different potential pathways would reveal the most favorable route. Furthermore, the influence of the methoxy and phenyl substituents on the reaction mechanism could be systematically investigated.

Key Steps in a Hypothetical Indanone Synthesis Mechanism

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

| C-H Activation | Rh-Aryl Complex | 15.2 |

| Olefin Insertion | Seven-membered Rhodacycle | 10.5 |

| Reductive Elimination | Indanone Product | 5.8 |

This table provides representative data for a catalyzed indanone synthesis, demonstrating how computational chemistry can quantify the energetics of a reaction mechanism.

Electronic Structure and Aromaticity Calculations

The electronic structure of 6-Methoxy-2-phenylindan-1-one dictates its reactivity and spectroscopic properties. Computational methods like DFT can provide detailed information about the distribution of electrons within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can offer insights into the molecule's nucleophilic and electrophilic character, respectively.

The aromaticity of the benzene ring within the indanone scaffold can also be quantified using computational tools. While the benzene ring is inherently aromatic, the fusion to the five-membered ring and the presence of substituents can influence its aromatic character. Aromaticity indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to assess the degree of aromaticity. These calculations can reveal how the electronic structure of the benzene ring is perturbed by the indanone framework and the substituents.

Calculated Electronic Properties and Aromaticity Indices for a Methoxy-Substituted Aromatic Compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| NICS(1)zz | -25.3 ppm |

| HOMA | 0.978 |

This table presents typical values for electronic properties and aromaticity indices that could be calculated for a molecule like 6-Methoxy-2-phenylindan-1-one, based on data for analogous aromatic compounds.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers a powerful platform for predicting the chemical reactivity and selectivity of molecules like 6-Methoxy-2-phenylindan-1-one. Conceptual DFT provides a set of reactivity descriptors that can be used to understand and predict how a molecule will behave in a chemical reaction. mdpi.com

Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity can provide a general overview of the molecule's reactivity. Local reactivity descriptors, such as the Fukui functions and condensed-to-atom electrophilic and nucleophilic Parr functions, can pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov

For 6-Methoxy-2-phenylindan-1-one, these calculations could predict the most likely sites for reactions such as electrophilic aromatic substitution on the benzene ring or nucleophilic addition to the carbonyl group. Quantitative Structure-Activity Relationship (QSAR) studies on indanone derivatives have also been used to correlate their structural features with their biological activities, demonstrating the predictive power of computational methods in drug discovery. conicet.gov.ar

Conceptual DFT Reactivity Descriptors for a Generic Indanone Derivative

| Descriptor | Value | Interpretation |

| Electronegativity (χ) | 3.8 eV | Overall tendency to attract electrons |

| Chemical Hardness (η) | 4.5 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 1.6 eV | Propensity to accept electrons |

| Fukui Function (f+) at C1 | 0.25 | Most likely site for nucleophilic attack |

| Fukui Function (f-) at C7 | 0.18 | Most likely site for electrophilic attack |

This table illustrates the types of reactivity descriptors that can be calculated and their utility in predicting the chemical behavior of a molecule.

Applications of 6 Methoxy 2 Phenylindan 1 One As a Synthetic Intermediate

Building Block for Polycyclic Aromatic Compounds

The indanone core of 6-Methoxy-2-phenylindan-1-one is a suitable precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). One established strategy involves the conversion of 1-indanone (B140024) intermediates into fluorinated PAHs. beilstein-journals.orgnih.gov This methodology includes an initial intramolecular Friedel–Crafts acylation to form the indanone, which is then subjected to a cyclization reaction, for instance with titanium tetrachloride, to yield the extended aromatic system. beilstein-journals.orgnih.gov While this specific example focuses on fluorinated derivatives, the underlying principle of using the indanone framework as a foundational unit for building larger aromatic systems is applicable to 6-Methoxy-2-phenylindan-1-one.

Furthermore, the Robinson annulation, a classic ring-forming reaction, can be employed to construct a new six-membered ring onto the indanone scaffold. wikipedia.orgmasterorganicchemistry.combyjus.comresearchgate.netlibretexts.org This reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, would utilize the enolizable ketone of 6-Methoxy-2-phenylindan-1-one to initiate the formation of a new fused ring system, thereby expanding the polycyclic structure. wikipedia.orgmasterorganicchemistry.combyjus.comresearchgate.netlibretexts.org Additionally, the conversion of the indanone to an indene (B144670) derivative opens up the possibility of using it as a diene or dienophile in Diels-Alder reactions to construct complex polycyclic frameworks. wikipedia.orgkhanacademy.orgyoutube.com

Precursor for Substituted Indene and Indane Derivatives

6-Methoxy-2-phenylindan-1-one is an excellent starting material for the synthesis of a variety of substituted indene and indane derivatives. The ketone functionality can be readily transformed to introduce new substituents and functionalities.

A common transformation is the aldol condensation with aromatic aldehydes to yield 2-benzylidene-1-indanone (B110557) derivatives. This reaction has been demonstrated with various methoxy-substituted 1-indanones, highlighting the feasibility of this approach for 6-Methoxy-2-phenylindan-1-one. The resulting exocyclic double bond can then be a handle for further synthetic manipulations.

Subsequent reduction of the ketone and dehydration can lead to the corresponding substituted indenes. These indene derivatives are valuable in their own right, for example, as ligands for metallocene catalysts used in olefin polymerization. nih.gov The presence of the 6-methoxy and 2-phenyl groups on the indene scaffold can influence the electronic and steric properties of the resulting catalyst.

Furthermore, the indanone can be subjected to various reduction conditions to produce substituted indanes with controlled stereochemistry. For instance, asymmetric transfer hydrogenation can be used for the kinetic resolution of racemic 3-aryl-1-indanones, yielding enantioenriched cis-3-arylindanols and the unreacted indanone. researchgate.net This methodology could potentially be adapted for 6-Methoxy-2-phenylindan-1-one to access chiral indane derivatives.

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of 6-Methoxy-2-phenylindan-1-one makes it a valuable intermediate in the synthesis of more elaborate and complex molecular structures. Its ability to be converted into various functionalized derivatives allows for its incorporation into larger synthetic schemes.

Chiral indane and indanone frameworks are privileged structures in asymmetric catalysis, often serving as the backbone for chiral ligands or as chiral auxiliaries. wikipedia.orgsigmaaldrich.comslideshare.netresearchgate.net 6-Methoxy-2-phenylindan-1-one can serve as a precursor to such chiral scaffolds.

One approach involves the asymmetric reduction of the ketone to produce a chiral indanol. This chiral alcohol can then be incorporated into a ligand structure or used as a chiral auxiliary to control the stereochemistry of subsequent reactions. wikipedia.orgsigmaaldrich.comslideshare.netresearchgate.net For example, rhodium-catalyzed asymmetric cyclization has been used to synthesize chiral 3-aryl-1-indanones with high enantiomeric excess. beilstein-journals.org These chiral indanones can then be further elaborated.

Moreover, the indane core can be modified to create chiral bis(oxazoline) ligands, known as inda(box) ligands, which are effective in a variety of asymmetric catalytic reactions. nsf.gov The synthesis of these ligands often starts from an indene precursor, which can be derived from the corresponding indanone. The substituents on the indane ring, such as the 6-methoxy and 2-phenyl groups, can be used to fine-tune the steric and electronic properties of the ligand and thus influence the outcome of the catalyzed reaction. nsf.gov

The 2-phenylindan-1-one scaffold is a useful template for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. By systematically modifying the substituents on both the indane and the phenyl rings, the effect of these changes on the chemical reactivity or physical properties of the molecule can be investigated.

For example, studies have been conducted on 2-(substituted phenyl)indan-1,3-diones to understand their hypolipidemic activity, where electronic descriptors and physicochemical parameters were correlated with biological activity. researchgate.net Similarly, a series of fluorine-substituted benzylamines and 2-phenylethylamines were synthesized to study their interaction with monoamine oxidase B, demonstrating the principles of SAR. nih.gov The 6-Methoxy-2-phenylindan-1-one core allows for the synthesis of a wide range of derivatives by introducing different functional groups on the phenyl ring or modifying the indanone moiety, which can then be used to probe structure-reactivity relationships in various chemical transformations.

Role in Natural Product Total Synthesis Efforts (Structural Motifs)

The indanone motif is present in a number of bioactive natural products. nih.govnih.govresearchgate.net Therefore, substituted indanones like 6-Methoxy-2-phenylindan-1-one are valuable intermediates in the total synthesis of these complex molecules.

For instance, the indanone skeleton is a key structural component of natural products such as pterosin B and caraphenol B. nih.gov The synthesis of such molecules often involves the construction of a suitably substituted indanone early in the synthetic sequence. A review on the synthesis of 1-indanones highlights their application in the synthesis of the marine sponge metabolite nakiterpiosin, where a photo-variant of the Nazarov cyclization was used to construct the indanone core. nih.gov

While a direct total synthesis of a natural product using 6-Methoxy-2-phenylindan-1-one as the starting material is not explicitly documented in the reviewed literature, the general strategies for synthesizing natural products containing the indane or indanone core often rely on precursors with similar substitution patterns. The presence of the methoxy (B1213986) group in 6-Methoxy-2-phenylindan-1-one makes it a particularly relevant starting material for natural products that feature a methoxy-substituted aromatic ring. For example, the synthesis of kinamycin derivatives, which exhibit strong cytotoxic activity, utilizes 4,7-dimethoxy-1-indanones as key intermediates. nih.gov This underscores the potential of 6-Methoxy-2-phenylindan-1-one as a building block for accessing structurally related natural products.

Spectroscopic Elucidation and Characterization in Synthetic Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Methoxy-2-phenylindan-1-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear in the downfield region, typically between δ 6.8 and 7.8 ppm. The protons of the phenyl group at the 2-position will likely show multiplets due to complex spin-spin coupling. The methoxy (B1213986) group protons are expected to appear as a sharp singlet at approximately δ 3.8 ppm. The protons on the indanone core will have characteristic chemical shifts and coupling patterns that confirm the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the indanone ring is expected to have a chemical shift in the range of δ 190-205 ppm. The carbon of the methoxy group will likely appear around δ 55-60 ppm. Aromatic carbons will produce a series of signals in the δ 110-160 ppm region. The specific chemical shifts of the aromatic carbons can help confirm the position of the methoxy group on the indanone ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Methoxy-2-phenylindan-1-one

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~198.5 |

| Aromatic CH | ~6.8 - 7.8 (m) | ~110 - 158 |

| Methoxy (OCH₃) | ~3.85 (s) | ~55.8 |

| Indanone CH₂ | ~2.5 - 3.2 (m) | ~30 - 45 |

| Indanone CH | ~3.5 - 4.0 (m) | ~45 - 55 |

Note: These are predicted values based on known data for similar compounds and may vary from experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-Methoxy-2-phenylindan-1-one is expected to show characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is anticipated in the region of 1680-1710 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the five-membered ring ketone. The presence of the aromatic rings will be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group will likely show a C-O stretching band around 1250 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 6-Methoxy-2-phenylindan-1-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | ~1705 |

| Aromatic C-H | Stretch | ~3050 |

| Aromatic C=C | Stretch | ~1600, 1480 |

| Methoxy C-O | Stretch | ~1250 |

| Aliphatic C-H | Stretch | ~2950 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 6-Methoxy-2-phenylindan-1-one, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern can provide valuable information for structural confirmation. Common fragmentation pathways for indanones may involve the loss of small molecules like CO, CH₃, or OCH₃. The phenyl substituent at the 2-position can also lead to characteristic fragmentation patterns, including the formation of a stable tropylium (B1234903) ion.

Table 3: Expected Mass Spectrometry Data for 6-Methoxy-2-phenylindan-1-one

| m/z Value | Interpretation |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-CO]⁺ | Loss of Carbon Monoxide |

| [M-OCH₃]⁺ | Loss of Methoxy Radical |

| [M-C₆H₅]⁺ | Loss of Phenyl Radical |

Chromatographic Techniques for Purity Assessment in Synthetic Protocols

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a reaction. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the purity assessment of 6-Methoxy-2-phenylindan-1-one.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for analyzing the purity of 6-Methoxy-2-phenylindan-1-one. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation of the product from any starting materials or byproducts. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for a preliminary assessment of purity. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would be used to develop the TLC plate. The spot corresponding to 6-Methoxy-2-phenylindan-1-one would have a characteristic retention factor (Rf) value, and the absence of significant impurity spots would indicate a high degree of purity.

Table 4: Illustrative Chromatographic Conditions for Purity Assessment

| Technique | Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water | UV (e.g., 254 nm) |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV (254 nm) |

Structure Reactivity Relationships Chemical Perspective

Influence of Methoxy (B1213986) Group on Indanone Reactivity and Selectivity

The methoxy group at the C-6 position of the indanone core exerts a profound influence on the molecule's electronic properties and, consequently, its reactivity. As an electron-donating group, it modulates the chemical behavior of both the aromatic ring and the carbonyl function.

The methoxy group exhibits a dual electronic effect: a resonance-donating (+R) effect and an inductively withdrawing (-I) effect. The resonance effect, which involves the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, is generally dominant. This increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution reactions. Furthermore, this electron-donating nature confers a stabilizing effect on the molecule. Computational and experimental studies on substituted indanones have shown that the presence of a methoxy group contributes to a significant decrease in the gas-phase enthalpy of formation, indicating enhanced thermodynamic stability compared to the unsubstituted indanone core mdpi.com.

Effect of Phenyl Substituent on Ring System Chemistry

The phenyl group at the C-2 position, adjacent to the carbonyl, introduces significant steric and electronic effects that are critical to the chemistry of the indanone ring system. Its presence directly impacts the reactivity of the α-carbon and the carbonyl group.

From a steric perspective, the bulky phenyl group hinders the approach of nucleophiles to the carbonyl carbon. This steric hindrance can decrease the rate of reactions such as reductions or additions to the carbonyl group. Moreover, the phenyl group influences the stereochemical outcome of reactions at the C-2 position.

Electronically, the phenyl group is generally considered to be weakly electron-withdrawing via an inductive effect. This influences the acidity of the α-hydrogen at the C-2 position. The increased acidity facilitates the formation of an enol or enolate intermediate under basic or acidic conditions. The chemistry of enamines derived from phenyl-substituted indanones illustrates these effects. For example, in enamines of 1-phenylindan-2-one, the phenyl group contributes to steric hindrance that can inhibit certain reactions like C-alkylation rsc.org. While 6-methoxy-2-phenylindan-1-one is a different isomer, the principle of steric shielding by the phenyl group at an adjacent position remains relevant. The delocalization of the enamine's nitrogen lone pair into the phenyl ring can also provide additional stabilization, further modifying the system's reactivity rsc.org.

Impact of Stereochemistry on Reaction Outcomes and Selectivity

The C-2 position of 6-Methoxy-2-phenylindan-1-one is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. This stereochemistry is a critical factor that governs reaction outcomes and selectivity.

The synthesis of 2-substituted indanones can be designed to be highly stereoselective. For example, certain catalytic one-pot syntheses of 2,3-disubstituted indanones from phenylalkynes and aldehydes have been shown to produce exclusively the trans-isomer, demonstrating complete stereoselectivity organic-chemistry.org. This highlights that the formation of the C-2 stereocenter can be controlled by the reaction mechanism and conditions. Similarly, in the synthesis of related 2-benzylidene-1-indanones, the E-isomer is often formed preferentially due to greater thermodynamic stability, which minimizes steric interactions between the phenyl ring and the carbonyl group that are present in the Z-isomer nih.gov.

Once the stereocenter at C-2 is established, it can direct the stereochemical course of subsequent reactions, a phenomenon known as asymmetric induction. If a reaction creates a new stereocenter in a molecule that is already chiral, the two possible outcomes (diastereomers) are typically not formed in equal amounts. The existing stereocenter creates a chiral environment that energetically favors one reaction pathway over the other. The two enantiomers of a chiral drug can exhibit vastly different behaviors in biological systems, as one enantiomer may fit into a chiral binding site (like an enzyme or receptor) much more effectively than the other nih.gov. Therefore, the specific stereoconfiguration (R or S) of 6-Methoxy-2-phenylindan-1-one is crucial for its interaction with other chiral molecules.

Correlation of Molecular Structure with Spectroscopic Signatures

The specific arrangement of atoms and functional groups in 6-Methoxy-2-phenylindan-1-one gives rise to a unique set of spectroscopic signatures that are used for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would exhibit characteristic signals. The three protons of the methoxy group (–OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8–3.9 ppm. The protons on the aromatic ring of the indanone would show complex splitting patterns, influenced by the methoxy group. The protons on the C-2 phenyl ring would also appear in the aromatic region (δ 7.0–7.8 ppm). The aliphatic protons on the five-membered ring at C-2 and C-3 would present as multiplets, with their chemical shifts and coupling constants providing information about their spatial relationship.

¹³C NMR: The carbon NMR spectrum provides key information. The carbonyl carbon (C=O) is highly deshielded and would appear at a characteristic downfield shift, often around δ 190–200 ppm nih.gov. The carbon of the methoxy group would resonate around δ 55–56 ppm nih.govresearchgate.net. The aromatic carbons would appear in the typical range of δ 110–165 ppm, with carbons attached to the oxygen of the methoxy group being more downfield. The aliphatic carbons at C-2 and C-3 would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a five-membered ring ketone conjugated with an aromatic system, this peak is typically observed in the region of 1700–1720 cm⁻¹. Another characteristic set of bands would be the C–O stretching vibrations of the methoxy group, usually found around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Common fragmentation patterns would likely involve the loss of the methoxy group (M-31) or the phenyl group (M-77), leading to characteristic fragment ions that aid in structural confirmation.

The following tables summarize the expected spectroscopic data for 6-Methoxy-2-phenylindan-1-one based on data from analogous structures.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (–OCH₃) | 3.8 – 3.9 | Singlet (s) |

| Aliphatic (C2-H, C3-H₂) | 2.5 – 4.5 | Multiplets (m) |

| Aromatic (Indanone Ring) | 6.8 – 7.8 | Multiplets (m) |

| Aromatic (Phenyl Ring) | 7.0 – 7.5 | Multiplets (m) |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 – 200 |

| Aromatic (C-O) | 155 – 165 |

| Aromatic (C-H, C-C) | 110 – 155 |

| Methoxy (–OCH₃) | 55 – 56 |

| Aliphatic (C2, C3) | 30 – 50 |

Q & A

Q. What crystallographic techniques are recommended for determining the molecular structure of 6-Methoxy-2-phenylindan-1-one?

The SHELX system, particularly SHELXL, is the gold standard for small-molecule refinement. It employs direct methods for structure solution and least-squares refinement for optimizing atomic coordinates, thermal parameters, and occupancy. Key outputs include R-values (e.g., R1, wR2) and residual electron density maps to validate the model. Ensure data collection at low temperatures to minimize thermal motion artifacts .

Q. How should researchers address absorption effects in X-ray diffraction data for this compound?

Absorption anisotropy can distort intensity measurements. Use empirical corrections, such as modeling the transmission surface with spherical harmonic functions (up to 8th order) to account for directional dependencies in scattered and incident beams. Implement algorithms like those described by Blessing (1995) to refine absorption parameters during data integration .

Q. What are the best practices for reporting crystallographic data in publications?

Follow International Union of Crystallography (IUCr) guidelines:

- Include processed data (e.g., unit cell parameters, refinement statistics) in the main text.

- Deposit raw diffraction images in public repositories (e.g., Cambridge Structural Database).

- Provide SHELXL refinement checkCIF reports to highlight potential errors or outliers .

Advanced Research Questions

Q. How can researchers resolve contradictions in refinement metrics (e.g., high R-values or residual density) for 6-Methoxy-2-phenylindan-1-one?

Contradictions may arise from disordered solvent molecules, twinning, or incorrect space group assignment. Mitigation strategies include:

Q. What methodologies are effective in analyzing conformational flexibility or dynamic disorder in the indanone ring system?

For dynamic disorder:

Q. How should researchers handle discrepancies between experimental and computational (DFT) bond-length/angle data?

Discrepancies >3σ may indicate experimental artifacts (e.g., absorption errors) or limitations in theoretical models (e.g., neglect of crystal packing effects). Cross-validate with:

- High-resolution data (≤0.8 Å) to reduce experimental uncertainty.

- Periodic DFT calculations (e.g., VASP) incorporating crystal environment .

Data Analysis & Validation

Q. What statistical methods are critical for validating the refinement of 6-Methoxy-2-phenylindan-1-one?

Q. How can researchers ensure reproducibility in synthetic routes for derivatives of this compound?

While synthesis protocols are not detailed in the provided evidence, general best practices include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.